1,3-Bis[2-(4-aminophenyl)ethyl]urea
Description
1,3-Bis[2-(4-aminophenyl)ethyl]urea is a urea derivative characterized by its symmetric structure, featuring two 4-aminophenyl ethyl groups attached to a central urea moiety. For example, similar compounds such as 2-(4-aminophenyl)benzothiazole are synthesized via cyclization reactions involving 2-aminothiophenol and para-anthranilic acid in the presence of molecular iodine . The 4-aminophenyl group is a critical structural feature, contributing to electronic and steric properties that influence reactivity and biological activity.
Key properties inferred from structural analogs include:
- Molecular formula: C₁₇H₂₀N₄O (calculated based on substituents).
- Functional groups: Urea core, primary amine (-NH₂), and aromatic rings.
Properties
Molecular Formula |
C17H22N4O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,3-bis[2-(4-aminophenyl)ethyl]urea |
InChI |
InChI=1S/C17H22N4O/c18-15-5-1-13(2-6-15)9-11-20-17(22)21-12-10-14-3-7-16(19)8-4-14/h1-8H,9-12,18-19H2,(H2,20,21,22) |
InChI Key |
BWTPUFNHSVZIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)NCCC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis[2-(4-aminophenyl)ethyl]urea can be synthesized through the reaction of aniline with isocyanate. The reaction involves dissolving aniline and dimethyl sulfoxide in an anhydrous sodium chloride/acetonitrile solution, followed by the addition of isocyanate . The reaction is carried out at an appropriate temperature, and the product is purified by concentrating the reaction solution and crystallizing the compound .
Industrial Production Methods: The industrial production of 1,3-Bis[2-(4-aminophenyl)ethyl]urea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis[2-(4-aminophenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amines .
Scientific Research Applications
1,3-Bis[2-(4-aminophenyl)ethyl]urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the production of dye-sensitized solar cells and organic photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,3-Bis[2-(4-aminophenyl)ethyl]urea involves its interaction with mitochondrial membrane protein voltage-dependent anion channel 1 (VDAC1). The compound inhibits VDAC1 oligomerization, which in turn prevents apoptosis . This inhibition is significant in the context of cancer research, as it can potentially prevent the programmed cell death of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,3-Bis[2-(4-aminophenyl)ethyl]urea with analogs from the evidence, focusing on structural variations, synthesis, and functional properties.
1,3-Bis[2-(4-bromophenyl)ethyl]urea
Structural differences : Replacement of -NH₂ groups with -Br atoms at the para position of the phenyl rings.
Impact on properties :
- Molecular weight: 426.152 g/mol (vs. ~296.37 g/mol for the amino analog) .
- Electronic effects : Bromine’s electron-withdrawing nature reduces aromatic ring reactivity compared to the electron-donating -NH₂ group.
- Biological activity : Brominated analogs may exhibit altered binding affinities due to steric and electronic differences.
Urea Derivatives with Heterocyclic Substituents
Compounds such as 1-(4-aminophenyl)-3-(2-morpholinoethyl)urea (from Oncotarget) differ in their substituent complexity:
- Synthesis: Prepared via condensation of 4-aminophenyl urea precursors with morpholine derivatives under acidic conditions (e.g., TFA/TFE) .
- Biological data: These derivatives show cytotoxicity in cancer cell lines (e.g., LCMS m/z 495.1 [M+H]+ for compound 16), suggesting that the 4-aminophenyl-urea scaffold is pharmacologically relevant .
Benzothiazole-Coupled Sulfonamides
- Synthesis: Condensation of 2-(4-aminophenyl)benzothiazole with sulfonyl chlorides in pyridine/acetic anhydride .
- Key differences : Sulfonamide linkage vs. urea core, leading to distinct hydrogen-bonding capabilities and metabolic stability.
Tabulated Comparison of Key Compounds
Notes and Limitations
- Data gaps: Direct biological or spectroscopic data for 1,3-Bis[2-(4-aminophenyl)ethyl]urea are absent in the evidence; inferences rely on structural analogs.
- Contradictions : Synthesis methods vary widely (e.g., iodine-catalyzed cyclization vs. TFA-mediated condensation), complicating direct comparisons .
- Authority of sources : Peer-reviewed journals (e.g., Oncotarget, Iranian Journal of Pharmaceutical Research) provide validated synthetic protocols, but extrapolation is required for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
